BenchChemオンラインストアへようこそ!

D-Pantothenate Sodium

Chiral biochemistry CoA biosynthesis Stereospecific inhibition

D-Pantothenate Sodium (CAS 867-81-2), the monosodium salt of D-pantothenic acid (vitamin B5), is a water-soluble essential micronutrient that serves as the obligate precursor in the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP). As the sodium salt of the biologically active D-enantiomer, this compound is employed across pharmaceutical formulation, cell culture media development, and metabolic research where enantiomeric purity, solubility profile, and counter-ion selection directly impact experimental outcomes.

Molecular Formula C9H17NNaO5
Molecular Weight 242.22 g/mol
CAS No. 867-81-2
Cat. No. B1681899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Pantothenate Sodium
CAS867-81-2
SynonymsSodium D-Pantothenate;  Sodium D Pantothenate; 
Molecular FormulaC9H17NNaO5
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+]
InChIInChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/t7-;/m0./s1
InChIKeyUZJUAHVVGIIUPT-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Pantothenate Sodium (CAS 867-81-2): Essential Vitamin B5 Precursor for CoA-Dependent Research and Bioproduction


D-Pantothenate Sodium (CAS 867-81-2), the monosodium salt of D-pantothenic acid (vitamin B5), is a water-soluble essential micronutrient that serves as the obligate precursor in the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP) [1]. As the sodium salt of the biologically active D-enantiomer, this compound is employed across pharmaceutical formulation, cell culture media development, and metabolic research where enantiomeric purity, solubility profile, and counter-ion selection directly impact experimental outcomes . Unlike its calcium counterpart or racemic mixtures, D-Pantothenate Sodium presents a distinct set of physicochemical properties—including higher molar aqueous solubility, a broader acidic pH stability window, and the absence of a calcium counter-ion—that carry quantifiable consequences for specific research and industrial applications.

D-Pantothenate Sodium Substitution Risks: Why Salt Form and Enantiomeric Identity Dictate Experimental Reproducibility


In-class pantothenate compounds are not interchangeable because the counter-ion (sodium vs. calcium) and enantiomeric composition (D- vs. DL-) govern three operationally critical parameters: (1) hygroscopicity and solid-state stability, where sodium pantothenate's extreme moisture sensitivity demands sealed-ampoule storage under inert gas, unlike the moderately hygroscopic calcium salt [1]; (2) aqueous solubility on a molar basis, where the sodium salt achieves ~829 mM versus ~749 mM for calcium pantothenate, directly affecting maximum achievable stock solution concentration ; and (3) biological activity, because the L-enantiomer present in racemic DL-mixtures acts as a competitive antagonist of D-pantothenate, with a 20–30-fold excess producing significant growth inhibition in vivo [2]. Substituting calcium pantothenate or a racemic mixture without accounting for these differences can introduce uncontrolled variables in cell culture, enzymatic assays, and pharmacokinetic studies.

D-Pantothenate Sodium Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


Enantiomeric Specificity: D-Pantothenate Sodium vs. Racemic DL-Pantothenate in Biological Systems

D-Pantothenate Sodium contains exclusively the biologically active D-enantiomer. The L-enantiomer found in racemic DL-pantothenate is not merely inert but acts as a competitive antagonist. In weanling rat studies, L-pantothenate at a 10-fold molar excess produced no marked decrease in weight gain; however, at a 20–30-fold excess, significant growth inhibition occurred, liver D-pantothenate levels decreased, and acetylating capacity was markedly impaired [1]. The SCBT and GLPBIO product specifications explicitly state that 'the L-form of pantothenic acid is biologically inactive and has been shown to act as an antagonist of D-pantothenic acid' . This means racemic DL-sodium pantothenate delivers only approximately 50% of the nominal biological activity at best, and at worst introduces an active inhibitor.

Chiral biochemistry CoA biosynthesis Stereospecific inhibition Nutritional pharmacology

Oral Bioavailability Advantage: Pantothenate (Sodium Salt) vs. Calcium Pantothenate in Rat Pharmacokinetics

A comparative rat pharmacokinetic study demonstrated that orally administered pantothenic acid (which dissociates identically to the sodium salt in solution) achieved higher total plasma pantothenic acid levels than an equimolar dose of calcium pantothenate . Both forms reached peak plasma concentrations at 2–4.5 hours post-ingestion. Critically, 24-hour urinary excretion—a direct proxy for systemic absorption—was 29% of the administered dose for pantothenic acid versus only 18% for calcium pantothenate, representing a 61% relative increase in absorbed fraction . The source explicitly states: 'Pantothenic acid is more readily absorbed from the gastrointestinal tract than calcium pantothenate.'

Pharmacokinetics Oral absorption Nutritional bioavailability Preclinical ADME

pH Stability Window: D-Pantothenate Sodium vs. Calcium Pantothenate in Aqueous Formulation

D-Pantothenate Sodium maintains stability across pH 2.5–7.5, whereas calcium pantothenate is restricted to pH 6.0–8.0 . This broader acidic stability window of the sodium salt is consistent with independent data showing that calcium pantothenate hydrolysis is pH-dependent and that its aqueous solutions are most stable only between pH 5.0–7.0, with stability markedly deteriorating outside this range [1]. The sodium salt can therefore be formulated in mildly acidic matrices (e.g., vitamin C-containing multi-vitamin preparations, certain cell culture feed concentrates) where the calcium salt would undergo accelerated hydrolytic degradation.

Pharmaceutical formulation pH stability Aqueous degradation kinetics Injectable preparation

Calcium Counter-Ion Exclusion: D-Pantothenate Sodium for Calcium-Free Cell Culture Media Formulations

Commercially available calcium-free DMEM/Ham's F-12 (3:1) powdered medium is specifically manufactured using sodium pantothenate rather than calcium pantothenate as the vitamin B5 source . This formulation choice is dictated by the need to eliminate all calcium sources to enable precise control over free Ca²⁺ concentration—a critical variable in studies of calcium-dependent signaling, cell adhesion, and certain bioproduction processes. Standard DMEM formulations contain D-calcium pantothenate at 4.00 mg/L [1], which contributes ~0.34 mg/L of elemental calcium. While this is a low concentration, in calcium-free or calcium-titration experimental designs, even trace calcium from the vitamin source becomes a confounding variable that the sodium salt form eliminates entirely.

Cell culture media Bioproduction CHO cell culture Calcium-free formulation Serum-free media

Molar Solubility in Aqueous Systems: D-Pantothenate Sodium vs. Calcium Pantothenate for Concentrated Stock Solutions

D-Pantothenate Sodium achieves an aqueous solubility of ≥200 mg/mL, corresponding to ≥829 mM at 25°C . In contrast, calcium pantothenate dissolves at approximately 357 mg/mL (1 g per 2.8 mL water), equating to ~749 mM [1]. On a molar basis, the sodium salt provides approximately 10.7% higher maximum achievable concentration. This differential is substantial for applications requiring highly concentrated stock solutions—for example, when preparing 100–500× media supplements or small-volume in vivo dosing solutions where injection volume limits apply. Additionally, the sodium salt's aqueous solubility is reported up to 50 mg/mL in one source and ≥200 mg/mL in another, reflecting batch and methodology variation , but consistently exceeding the molar solubility of the calcium form.

Aqueous solubility Stock solution preparation In vitro dosing Formulation science

Hygroscopicity-Driven Procurement Specification: D-Pantothenate Sodium Requires Controlled Storage and Handling Protocols

D-Pantothenate Sodium is classified as 'highly hygroscopic' by the Merck Index [1] and '极易引湿' (extremely hygroscopic) in the Chinese Pharmacopoeia-derived excipient database, which explicitly states that the solid must be sealed in ampoules and stored under melt-seal conditions [2]. In contrast, calcium pantothenate is described as '略引湿' (slightly hygroscopic) and 'stable to air and light,' with a melting point of 195–196°C (decomposition) versus 122–124°C for the sodium salt [2]. The patent literature confirms that 'racemic sodium pantothenate is extremely hygroscopic under normal conditions which virtually precludes its packaging' and that 'adsorption of water by this material causes rapid and extensive chemical deterioration with the attendant loss of therapeutic effectiveness' [3]. TCI and Chem-Impex both specify storage at 2–8°C under inert gas with explicit 'Hygroscopic, Heat Sensitive' warnings .

Solid-state stability Hygroscopicity Pharmaceutical storage Quality assurance Procurement specification

D-Pantothenate Sodium Optimal Application Scenarios: Evidence-Driven Procurement Decision Matrix


Parenteral and Injectable Multi-Vitamin Formulations Requiring Calcium-Phosphate Compatibility

In total parenteral nutrition (TPN) admixtures, the most significant cause of precipitation is excessive calcium phosphate formation [1]. Using D-Pantothenate Sodium rather than calcium pantothenate eliminates a contributing calcium source from the vitamin component, reducing total calcium load in formulations where calcium and phosphate compatibility margins are already narrow. The sodium salt's broader acidic pH stability (2.5–7.5) also accommodates the mildly acidic pH typical of many parenteral amino acid solutions. The 61% higher oral bioavailability versus calcium pantothenate [Section 3, Evidence 2] further supports its selection for enteral nutritional products where absorption efficiency directly impacts clinical efficacy.

Calcium-Free and Calcium-Defined Cell Culture Media for Bioproduction and Signaling Research

Commercial calcium-free DMEM/Ham's F-12 formulations explicitly substitute sodium pantothenate for calcium pantothenate to enable precise Ca²⁺ control [Section 3, Evidence 4]. This is particularly relevant for: (a) CHO cell bioproduction processes where calcium concentration optimization affects cell growth, viability, and recombinant protein quality; (b) calcium signaling studies using fluorescent Ca²⁺ indicators where extraneous calcium from media components elevates baseline signal; and (c) serum-free, chemically defined media development where every ionic species must be accounted for. The pure D-enantiomer form additionally ensures that every mole of pantothenate added is biologically available for CoA synthesis, unlike racemic mixtures [Section 3, Evidence 1].

Acidic Nutraceutical and Pharmaceutical Oral Formulations (pH 2.5–6.0)

For chewable tablets, effervescent powders, and liquid multi-vitamin preparations formulated at acidic pH (e.g., co-formulated with ascorbic acid at pH ~3–4), D-Pantothenate Sodium's pH stability range of 2.5–7.5 permits direct incorporation without the hydrolytic degradation that would affect calcium pantothenate at pH below 6.0 [Section 3, Evidence 3]. The higher molar solubility also enables more compact solid dosage forms, as equivalent pantothenate activity can be delivered in a smaller mass of the sodium salt (MW 241.22) compared to the calcium salt (MW 476.54)—a 2:1 molar ratio advantage that translates to approximately half the excipient bulk per unit dose.

In Vivo Metabolic Research Requiring Defined Systemic Pantothenate Delivery

In rodent models of pantothenate deficiency, CoA-dependent metabolic flux analysis, or valproic acid teratogenicity rescue studies—where D-Pantothenate Sodium at 3×10, 3×100, and 3×300 mg/kg IP has demonstrated significant reduction of neural tube defects [1]—the sodium salt provides three operational advantages: (a) the 61% higher absorbed fraction versus calcium pantothenate allows lower oral doses to achieve target systemic exposure [Section 3, Evidence 2]; (b) the ~11% higher molar solubility permits concentrated dosing solutions that respect IP/IV injection volume limits; and (c) enantiomeric purity ensures that every administered molecule is biologically active, eliminating the confounding variable of L-antagonist co-administration present in racemic DL formulations [Section 3, Evidence 1].

Quote Request

Request a Quote for D-Pantothenate Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.